molecular formula C16H12N2O2 B6025477 6-(3-acetylphenyl)-4(3H)-quinazolinone

6-(3-acetylphenyl)-4(3H)-quinazolinone

Cat. No. B6025477
M. Wt: 264.28 g/mol
InChI Key: MNMSMTKPRGLICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-acetylphenyl)-4(3H)-quinazolinone, also known as AC-262, is a synthetic compound that belongs to the quinazolinone class of drugs. This compound has been found to have potential applications in scientific research, particularly in the study of androgen receptors and their effects on the body.

Mechanism of Action

6-(3-acetylphenyl)-4(3H)-quinazolinone works by binding to androgen receptors and activating them. This leads to an increase in the production of proteins that are involved in the development and maintenance of muscle mass and strength. In addition, this compound has been found to have anti-inflammatory properties, which may contribute to its effects on muscle growth and development.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. In addition to its effects on androgen receptors, this compound has been found to have anti-inflammatory properties, which may contribute to its effects on muscle growth and development. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3-acetylphenyl)-4(3H)-quinazolinone for lab experiments is its ability to activate androgen receptors, which can be useful in the study of muscle growth and development. However, one limitation of this compound is that it has not been extensively studied in humans, and its long-term effects on the body are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 6-(3-acetylphenyl)-4(3H)-quinazolinone. One area of interest is the development of new compounds that are based on the structure of this compound, but with improved properties and fewer side effects. Another area of interest is the study of the long-term effects of this compound on the body, particularly in relation to its effects on muscle growth and development. Finally, there is potential for the use of this compound in the development of new treatments for a variety of conditions, including muscle wasting and inflammatory disorders.

Synthesis Methods

The synthesis of 6-(3-acetylphenyl)-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-aminobenzophenone with acetic anhydride to form the intermediate product, N-acetyl-2-aminobenzophenone. This intermediate is then subjected to a series of reactions that ultimately lead to the formation of this compound.

Scientific Research Applications

6-(3-acetylphenyl)-4(3H)-quinazolinone has been found to have potential applications in scientific research, particularly in the study of androgen receptors. Androgen receptors are proteins that are found in the body and play a key role in the development and maintenance of male sexual characteristics. This compound has been found to bind to these receptors and activate them, leading to an increase in muscle mass and strength.

properties

IUPAC Name

6-(3-acetylphenyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10(19)11-3-2-4-12(7-11)13-5-6-15-14(8-13)16(20)18-9-17-15/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMSMTKPRGLICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)N=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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